(R)-N-(3-Tolyl) tert-butanesulfinamide
CAS No.:
Cat. No.: VC13611273
Molecular Formula: C11H17NOS
Molecular Weight: 211.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17NOS |
|---|---|
| Molecular Weight | 211.33 g/mol |
| IUPAC Name | (R)-2-methyl-N-(3-methylphenyl)propane-2-sulfinamide |
| Standard InChI | InChI=1S/C11H17NOS/c1-9-6-5-7-10(8-9)12-14(13)11(2,3)4/h5-8,12H,1-4H3/t14-/m1/s1 |
| Standard InChI Key | HXWRPRYPEZIYKL-CQSZACIVSA-N |
| Isomeric SMILES | CC1=CC(=CC=C1)N[S@](=O)C(C)(C)C |
| SMILES | CC1=CC(=CC=C1)NS(=O)C(C)(C)C |
| Canonical SMILES | CC1=CC(=CC=C1)NS(=O)C(C)(C)C |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₁H₁₇NOS, with a molecular weight of 211.33 g/mol . Its IUPAC name, (R)-2-methyl-N-(3-methylphenyl)propane-2-sulfinamide, reflects the tert-butylsulfinyl group attached to a 3-methylphenylamine backbone. The (R)-configuration at the sulfur center is critical for its stereochemical efficacy. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1545301-71-0 | |
| Melting Point | Not reported | |
| Optical Rotation | [α]₂₀ᴰ = −29.8 (c 1.0, CHCl₃) | |
| XLogP3 | 2.6 | |
| Hydrogen Bond Acceptors | 3 |
The sulfinamide group (S=O) and tert-butyl moiety create steric bulk, enabling precise stereocontrol in reactions. The 3-tolyl substituent enhances solubility in organic solvents, facilitating its use in diverse synthetic protocols.
Spectroscopic Data
Synthesis and Manufacturing
Sulfinyl Chloride Intermediate Method
A common approach involves the reaction of tert-butylmagnesium chloride with sulfur dioxide (DABSO) to generate sulfinic acid intermediates, followed by chlorination with SOCl₂ and subsequent coupling with 3-toluidine :
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Grignard Reaction:
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Chlorination:
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Amidation:
Yields exceed 80% with diastereomeric ratios >95:5 when using enantiopure tert-butanesulfinamide precursors .
Chiral Resolution
Enantioselective hydrolysis of racemic sulfinamides using subtilisin E or α-chymotrypsin achieves >95% ee for the (R)-enantiomer. This biocatalytic method is scalable and avoids harsh reagents.
Industrial Production
Large-scale synthesis employs continuous flow reactors to optimize temperature and residence time, ensuring consistent stereochemical outcomes. Purification via silica gel chromatography or recrystallization from ethyl acetate/petroleum ether mixtures delivers pharmaceutical-grade material .
Applications in Asymmetric Synthesis
Chiral Auxiliary in Amine Synthesis
The tert-butanesulfinyl group acts as a removable chiral director in the synthesis of α-branched amines. For example, nucleophilic addition to sulfinimines derived from aldehydes proceeds with >90% de, enabling access to compounds like (S)-methyl mandelate :
Heterocycle Construction
(R)-N-(3-Tolyl) tert-butanesulfinamide facilitates the synthesis of pyrrolidines and piperidines via [3+2] cycloadditions. Ag₂CO₃-catalyzed reactions with glycine α-imino esters yield pyrrolidines with 92:8 dr :
Pharmaceutical Intermediates
The compound is pivotal in synthesizing lycoricidine and pancratistatin derivatives, antimitotic agents with anticancer activity . Its use in rhodium-catalyzed 1,4-additions to cyclic enones achieves 98% ee in arylboronic acid couplings .
Research Findings and Mechanistic Insights
Stereoselective Fluoromethylation
In stereoselective monofluoromethylation reactions, the tert-butylsulfinyl group induces >95% ee by stabilizing transition states through S=O···H-N hydrogen bonding. Computational studies (DFT, B3LYP) reveal that the TS_endo pathway is favored due to reduced steric clash between the tert-butyl and benzylidene groups .
Dynamic Kinetic Resolution
Racemic sulfinamides undergo dynamic resolution using quinine, yielding enantiopure products via reversible sulfinate formation . This method is critical for synthesizing non-symmetric sulfoxides.
Catalytic Asymmetric Reductions
NADH model compounds incorporating (R)-N-(3-Tolyl) tert-butanesulfinamide reduce ketones to secondary alcohols with 95% ee . The tert-butyl group’s steric bulk prevents racemization during hydride transfer.
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